molecular formula C11H17Cl3O2 B14613695 Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate CAS No. 59897-95-9

Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate

Cat. No.: B14613695
CAS No.: 59897-95-9
M. Wt: 287.6 g/mol
InChI Key: DDFJIALOXWLNSA-UHFFFAOYSA-N
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Description

Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate is an organic compound with a complex structure characterized by multiple chlorine and methyl groups attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove chlorine atoms or reduce double bonds.

    Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,6,8-trichloroquinoline-3-carboxylate: This compound shares some structural similarities but differs in its quinoline backbone.

    Cyanuric chloride: Another chlorinated compound with distinct chemical properties and uses.

Properties

CAS No.

59897-95-9

Molecular Formula

C11H17Cl3O2

Molecular Weight

287.6 g/mol

IUPAC Name

ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate

InChI

InChI=1S/C11H17Cl3O2/c1-5-16-10(15)7(2)11(3,4)8(12)6-9(13)14/h6-8H,5H2,1-4H3

InChI Key

DDFJIALOXWLNSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C)(C)C(C=C(Cl)Cl)Cl

Origin of Product

United States

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